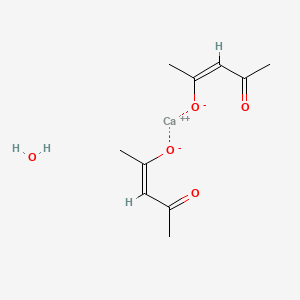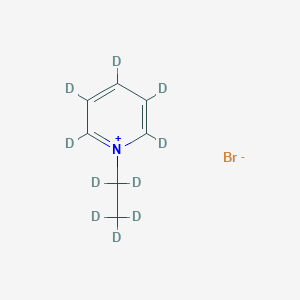
Secbumeton D5 100 microg/mL in Acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secbumeton D5 100 micrograms per milliliter in Acetone is a deuterated form of Secbumeton, a selective herbicide used primarily for controlling annual grasses and broadleaf weeds. The deuterated version is often used as an internal standard in analytical chemistry, particularly in environmental analysis and testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Secbumeton D5 involves the incorporation of deuterium atoms into the Secbumeton molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of Secbumeton D5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures are implemented to verify the concentration and isotopic purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Secbumeton D5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of Secbumeton sulfoxide, while reduction may yield Secbumeton amine derivatives.
Wissenschaftliche Forschungsanwendungen
Secbumeton D5 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Environmental Analysis: Used as an internal standard for the quantification of Secbumeton in environmental samples.
Biological Studies: Employed in metabolic studies to trace the degradation pathways of Secbumeton in living organisms.
Medical Research: Investigated for its potential effects on human health and its role in the development of herbicide resistance.
Industrial Applications: Utilized in the formulation of herbicides and in the study of their environmental impact.
Wirkmechanismus
Secbumeton D5 exerts its effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant.
Vergleich Mit ähnlichen Verbindungen
Secbumeton D5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Secbumeton: The non-deuterated form, commonly used as a herbicide.
Atrazine: Another herbicide with a similar mode of action but different chemical structure.
Simazine: Similar to Atrazine, used for controlling weeds in various crops.
Secbumeton D5 stands out due to its specific applications in analytical chemistry and environmental testing, making it a valuable tool for researchers and industry professionals .
Eigenschaften
Molekularformel |
C10H19N5O |
|---|---|
Molekulargewicht |
230.32 g/mol |
IUPAC-Name |
2-N-butan-2-yl-6-methoxy-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)/i2D3,6D2 |
InChI-Schlüssel |
ZJMZZNVGNSWOOM-QKLSXCJMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)OC)NC(C)CC |
Kanonische SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















